endo-BCN-NHS carbonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

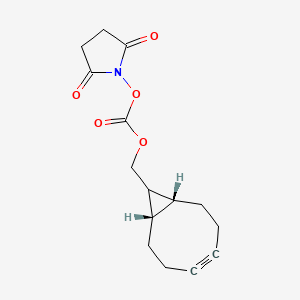

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2/t10-,11+,12? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTDJYHCSCYLQU-FOSCPWQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)ON3C(=O)CCC3=O)CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426827-79-3 | |

| Record name | rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

endo-BCN-NHS carbonate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of endo-BCN-NHS carbonate, a key reagent in bioconjugation and chemical biology.

Core Concepts: Chemical Structure and Properties

This compound, systematically named (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, is a heterobifunctional crosslinker.[1][2] Its structure is characterized by two key reactive moieties: an endo-bicyclo[6.1.0]nonyne (BCN) group and an N-hydroxysuccinimide (NHS) carbonate.[1][3] The BCN group is a strained alkyne that readily participates in copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-containing molecules.[2][4] The NHS carbonate group is an amine-reactive ester that forms stable carbamate linkages with primary amines, such as the lysine residues found in proteins.[1]

The combination of these two functionalities allows for a two-step, orthogonal bioconjugation strategy. First, the NHS carbonate is used to attach the BCN moiety to a biomolecule of interest. Subsequently, the BCN-functionalized biomolecule can be reacted with an azide-containing molecule. This reagent is particularly valuable for applications in drug delivery, probe development, and protein and antibody labeling.[5]

Chemical Structure:

(Note: [BCN] represents the bicyclo[6.1.0]nonyne core structure)

Physicochemical Properties:

| Property | Value | References |

| CAS Number | 1426827-79-3 | [6] |

| Molecular Formula | C₁₅H₁₇NO₅ | [1][6] |

| Molecular Weight | 291.30 g/mol | [1][6] |

| Appearance | White to light yellow solid | [6] |

| Purity | Typically >90-97% | [1][6] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | - |

| Storage | Recommended storage at -20°C under an inert atmosphere. | [1] |

Reactivity and Stability

The utility of this compound is rooted in the distinct reactivity of its two functional groups.

NHS Carbonate Reactivity and Stability:

The NHS carbonate group reacts with primary amines at a slightly alkaline pH (typically 7.2-8.5) to form a stable carbamate bond.[1] The reaction proceeds via nucleophilic attack of the amine on the activated carbonate, leading to the release of N-hydroxysuccinimide. It is important to perform this reaction in amine-free buffers, such as phosphate or bicarbonate buffers, to avoid unwanted side reactions.

The stability of the NHS ester is pH-dependent. Hydrolysis of the ester is a competing reaction, and its rate increases with pH. At pH 8.6 and 4°C, the half-life of a typical NHS ester can be as short as 10 minutes. Therefore, it is crucial to use freshly prepared solutions of this compound and to control the pH of the reaction mixture.

A study on BCN derivatives highlighted that carbamate linkages, such as those formed by this compound, can be less stable in biological media compared to amide bonds.[7] This suggests that for applications requiring long-term stability in a cellular environment, the choice of linker chemistry is a critical consideration.[7]

BCN Reactivity and Kinetics:

The endo-BCN group is a highly reactive strained alkyne used in SPAAC reactions. The ring strain of the cyclooctyne allows it to react with azides without the need for a cytotoxic copper catalyst, making it ideal for in vivo and cellular applications.[4] The reaction is highly selective, forming a stable triazole linkage.

Kinetic studies have been performed on the core endo-BCN structure. The second-order rate constant for the reaction of endo-BCN with benzyl azide has been reported to be 0.29 M⁻¹s⁻¹ in a CD₃CN/D₂O mixture.[5]

Experimental Protocols

A key application of this compound is the modification of proteins, such as elastin-like polypeptides (ELPs), to introduce clickable handles for subsequent functionalization, often leading to the formation of hydrogels for applications like cell encapsulation.[8] The following is a generalized protocol for the modification of a protein with this compound, based on common practices for NHS ester conjugations.

Materials:

-

Protein (e.g., Elastin-Like Polypeptide) containing primary amines (lysine residues)

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for the specific protein.

-

Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the BCN-modified Protein:

-

Remove the excess reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using size-exclusion chromatography.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting the BCN-modified protein with an azide-containing fluorescent probe followed by spectrophotometric analysis.

-

Visualizing Workflows and Relationships

Diagram of the Two-Step Bioconjugation Strategy:

The following diagram illustrates the overall workflow for using this compound to conjugate a protein with an azide-modified molecule.

Caption: A schematic of the two-step bioconjugation process.

Logical Relationship of Reaction Steps and Considerations:

This diagram outlines the logical steps and key considerations for a successful bioconjugation experiment using this compound.

Caption: A flowchart of the experimental workflow and key decision points.

References

- 1. This compound Copper-Free Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]

- 2. This compound, 1426827-79-3 | BroadPharm [broadpharm.com]

- 3. This compound,cas1426827-79-3 - Ruixibiotech [ruixibiotech.com]

- 4. This compound - Taskcm [taskcm.com]

- 5. This compound | CAS: 1426827-79-3 | AxisPharm [axispharm.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of endo-BCN-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of endo-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate (endo-BCN-NHS carbonate), a crucial reagent in bioconjugation and drug delivery applications. The following sections detail the experimental protocols, present key quantitative data in a structured format, and provide visualizations of the synthesis and purification workflows.

Overview

This compound is a bifunctional linker that contains a strained bicyclononyne (BCN) moiety for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) carbonate for the efficient labeling of primary amines on biomolecules. This combination allows for the straightforward and robust conjugation of molecules of interest to proteins, antibodies, and other biological targets.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available 1,5-cyclooctadiene. The overall synthetic scheme is depicted below.

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Synthesis of endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH)

This synthesis involves four key steps starting from 1,5-cyclooctadiene.

Step 1: Rhodium-catalyzed Cyclopropanation of 1,5-Cyclooctadiene

To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄) is added. Ethyl diazoacetate is then added dropwise to the mixture at room temperature. The reaction is typically stirred for several hours.

Step 2: Isomer Separation

The reaction yields a mixture of syn- and anti- isomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. These isomers can be separated by column chromatography on silica gel.

Step 3: Reduction of syn-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate

The purified syn-ester is dissolved in an anhydrous etheral solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled in an ice bath. Lithium aluminum hydride (LiAlH₄) is added portion-wise, and the reaction mixture is stirred for several hours while allowing it to warm to room temperature.

Step 4: Dibromination and Dehydrobromination

The resulting alcohol, (syn-bicyclo[6.1.0]non-4-en-9-yl)methanol, is dissolved in a chlorinated solvent like dichloromethane and cooled. A solution of bromine in the same solvent is added dropwise. After the reaction is complete, the solvent is removed, and the crude dibrominated product is treated with a strong base, such as potassium tert-butoxide (KOtBu), in THF to induce dehydrobromination and form the desired alkyne, endo-BCN-OH.

Synthesis of this compound

To a solution of endo-BCN-OH (1.0 eq.) in anhydrous acetonitrile are added N,N'-disuccinimidyl carbonate (DSC, 2.0 eq.) and triethylamine (Et₃N, 3.0 eq.). The reaction mixture is stirred at room temperature for 16 hours.

Purification Protocol

The purification of this compound is critical to ensure high purity for subsequent bioconjugation reactions.

Work-up

After the 16-hour reaction, the mixture is diluted with a 1:1 mixture of ethyl acetate and diethyl ether. The organic layer is washed successively with water and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Column Chromatography

The crude product is purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane (e.g., 1:3 ethyl acetate:hexane). The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield this compound as a colorless solid.

Caption: Purification workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Yields

| Step | Reactants | Key Conditions | Product | Typical Yield |

| Synthesis of endo-BCN-OH | ||||

| Cyclopropanation | 1,5-Cyclooctadiene, Ethyl diazoacetate, Rh₂(OAc)₄ | DCM, Room Temperature, several hours | syn/anti-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | High |

| Reduction | syn-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate, LiAlH₄ | Anhydrous Et₂O or THF, 0 °C to RT, several hours | (syn-bicyclo[6.1.0]non-4-en-9-yl)methanol | Good |

| Dibromination/Dehydrobromination | (syn-bicyclo[6.1.0]non-4-en-9-yl)methanol, Br₂, KOtBu | DCM, then THF | endo-BCN-OH | Moderate |

| Synthesis of this compound | ||||

| Carbonate Formation | endo-BCN-OH, N,N'-Disuccinimidyl carbonate, Et₃N | Anhydrous MeCN, Room Temperature, 16 hours | This compound | 67% |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₅ |

| Molecular Weight | 291.30 g/mol |

| Appearance | Colorless to white solid |

| Purity (Typical) | >95% (by NMR and/or HPLC) |

| Storage | Store at -20°C under an inert atmosphere. |

| ¹H NMR (CDCl₃) | Consistent with the structure of this compound. Key signals include those for the succinimide protons, the BCN ring protons, and the methylene bridge protons. |

| TLC Rf | 0.81 (EtOAc:Hexane = 1:3 on silica gel) |

Concluding Remarks

This technical guide provides a detailed protocol for the synthesis and purification of this compound, a valuable tool for researchers in chemical biology and drug development. Adherence to the described procedures and purification techniques is crucial for obtaining a high-purity product suitable for sensitive bioconjugation applications. The provided diagrams and tables offer a clear and concise summary of the workflow and expected outcomes.

An In-depth Technical Guide to the Mechanism and Application of endo-BCN-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical applications of endo-BCN-NHS carbonate, a heterobifunctional crosslinker integral to advanced bioconjugation strategies. This document details the chemistry of its reactive moieties, quantitative data on its performance, and detailed protocols for its use in key applications.

Core Mechanism of Action

This compound is a powerful tool in bioconjugation due to its dual reactivity, enabling a two-step, orthogonal approach to linking biomolecules. This is facilitated by two key chemical groups: an N-hydroxysuccinimidyl (NHS) carbonate and a bicyclo[6.1.0]nonyne (BCN), a strained alkyne.

The primary mechanism involves two distinct reaction steps:

-

Amine-Reactive Conjugation: The NHS carbonate group reacts with primary amines, such as the ε-amine of lysine residues on proteins, to form a stable carbamate bond. This reaction proceeds efficiently at a basic pH (typically 7.2-8.5).[1]

-

Bioorthogonal Click Chemistry: The endo-BCN group enables copper-free click chemistry. It can react with azide-functionalized molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[2] Alternatively, the BCN moiety can react with tetrazine-functionalized molecules via an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1]

This dual functionality allows for the precise and stable conjugation of two different molecules, making it a versatile reagent in fields such as drug delivery, in vivo imaging, and the creation of complex biomaterials.[1]

Figure 1: Reaction scheme of this compound.

Quantitative Data

The efficiency and kinetics of the conjugation reactions are critical for experimental design. The following tables summarize key quantitative data for the reactions involving this compound.

| Parameter | Value | Conditions | Reference |

| SPAAC Reaction Kinetics | |||

| Second-order rate constant (k₂) for endo-BCN and benzyl azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |

| NHS Carbonate Stability | |||

| Hydrolysis half-life of succinimidyl carbonate | 20.4 minutes | pH 8.0, 25°C | |

| Carbamate Linkage Stability | |||

| General Stability | More stable than esters and carbonates in vivo. | Physiological conditions |

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Protocol for Protein Labeling with this compound

This protocol describes the functionalization of a protein with this compound.

Materials:

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS), free of primary amines.

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate (NaHCO₃) solution

-

Spin desalting column

Procedure:

-

Prepare Protein Solution: Adjust the protein solution to a concentration of 1-10 mg/mL in PBS. Add 1/10th volume of 1 M NaHCO₃ to raise the pH to 8.0-8.5.

-

Prepare Reagent Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

-

Purification: Remove excess, unreacted this compound using a spin desalting column according to the manufacturer's instructions.

-

Characterization: The degree of labeling can be determined using mass spectrometry. The BCN-functionalized protein is now ready for the subsequent SPAAC reaction.

Figure 2: Workflow for protein labeling.

Protocol for Hydrogel Formation using BCN-Functionalized Polymers

This protocol outlines the formation of a hydrogel by crosslinking a BCN-functionalized polymer with an azide-functionalized polymer.

Materials:

-

BCN-functionalized polymer (e.g., hyaluronic acid-BCN)

-

Azide-functionalized polymer (e.g., hyaluronic acid-azide)

-

Phosphate-buffered saline (PBS) or cell culture medium

Procedure:

-

Prepare Polymer Solutions: Separately dissolve the BCN-functionalized and azide-functionalized polymers in PBS or cell culture medium to the desired concentrations.

-

Hydrogel Formation: Mix the two polymer solutions in a 1:1 volume ratio.

-

Gelling: Allow the mixture to stand at room temperature or 37°C. Gelation time will depend on the polymer concentration and degree of functionalization.

-

Application: The resulting hydrogel can be used for applications such as 3D cell culture or as a scaffold for tissue engineering.

Figure 3: Workflow for hydrogel formation.

Application in a Signaling Pathway Context: EGFR Targeting

This compound is a valuable tool for developing targeted drug delivery systems. For example, it can be used to conjugate a cytotoxic drug to an antibody that targets a specific cancer cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR).

The workflow for such an application is as follows:

-

Antibody Functionalization: An anti-EGFR antibody is functionalized with this compound to introduce BCN groups.

-

Drug Modification: A cytotoxic drug is modified with an azide group.

-

Conjugation: The BCN-functionalized antibody is reacted with the azide-modified drug via SPAAC to create an antibody-drug conjugate (ADC).

-

Targeting and Internalization: The ADC is administered and binds to EGFR on the surface of cancer cells. The ADC-EGFR complex is then internalized by the cell.

-

Drug Release and Action: Inside the cell, the linker is cleaved (if designed to be cleavable), releasing the cytotoxic drug, which then exerts its therapeutic effect, leading to apoptosis.

Figure 4: EGFR targeting with an ADC.

References

Navigating the Bioconjugation Landscape: A Technical Guide to the Solubility and Handling of endo-BCN-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, the precise modification of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and novel research tools. endo-Bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (endo-BCN-NHS carbonate) has emerged as a key reagent for copper-free click chemistry, enabling the efficient labeling of proteins and other biomolecules. However, its successful application hinges on a thorough understanding of its solubility and stability, particularly in the aqueous environments required for most biological reactions. This technical guide provides an in-depth analysis of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffers, alongside detailed experimental protocols to ensure optimal handling and reactivity.

Solubility Profile: A Tale of Two Solvents

The solubility of this compound exhibits a stark contrast between organic solvents and aqueous systems, a critical consideration for experimental design.

High Solubility in DMSO:

This compound demonstrates excellent solubility in DMSO.[1] This makes DMSO the ideal solvent for preparing high-concentration stock solutions. For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can impact the stability of the NHS ester. The use of ultrasonic treatment can also aid in the dissolution process.[1]

Limited Solubility in Aqueous Buffers:

The inclusion of a polyethylene glycol (PEG) spacer in related BCN-NHS ester derivatives has been shown to enhance aqueous solubility, highlighting the relatively hydrophobic nature of the unmodified this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 100 mg/mL[1] | 343 mM | Ultrasonic treatment may be required. Use of anhydrous DMSO is recommended.[1] |

| Aqueous Buffers (e.g., PBS) | Not quantitatively reported; considered low. | - | A stock solution in a water-miscible organic solvent (e.g., DMSO) is typically used. |

Stability in Aqueous Buffers: The Critical Role of Hydrolysis

The utility of this compound in aqueous solutions is intrinsically linked to the stability of the N-hydroxysuccinimide ester group, which is susceptible to hydrolysis. This competing reaction with the desired amine acylation is highly dependent on the pH and temperature of the buffer.

The rate of hydrolysis increases significantly with a rise in pH.[2][3] This is a critical factor to consider when planning bioconjugation reactions, which are often performed at physiological to slightly alkaline pH (7.2 - 8.5) to ensure the deprotonation of primary amines on the target biomolecule.

Hydrolysis Rate of NHS Esters

The table below provides data on the half-life of NHS esters in aqueous solutions at various pH values and temperatures. This information serves as a valuable guideline for predicting the stability of the reactive ester of this compound under different experimental conditions.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours[2][3] |

| 7.0 | Ambient | ~7 hours[4] |

| 8.0 | Room Temperature | 125 - 210 minutes |

| 8.5 | Room Temperature | 130 - 180 minutes |

| 8.6 | 4 | 10 minutes[2][3] |

| 9.0 | Room Temperature | 110 - 125 minutes |

| 9.0 | Ambient | Minutes[4] |

Experimental Protocols

To ensure the successful use of this compound in bioconjugation experiments, the following detailed protocols are recommended.

Preparation of a Concentrated Stock Solution in DMSO

-

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh the desired amount of this compound in a clean, dry microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO per 1 mg of the compound).

-

Vortex the solution vigorously until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

General Protocol for Bioconjugation in an Aqueous Buffer

-

Materials:

-

Concentrated stock solution of this compound in DMSO.

-

Target biomolecule (e.g., protein, antibody) in a suitable amine-free buffer (e.g., PBS, HEPES, Borate buffer) at the desired pH (typically 7.2 - 8.5).

-

Reaction tubes.

-

Purification column or dialysis system.

-

-

Procedure:

-

Prepare the solution of the target biomolecule at the desired concentration in the reaction buffer.

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the biomolecule.

-

Add the calculated volume of the this compound stock solution directly to the biomolecule solution while gently vortexing. The final concentration of DMSO should be kept to a minimum (ideally below 10%).

-

Incubate the reaction mixture for the desired period (typically 30 minutes to 2 hours) at room temperature or 4°C. The reaction time should be optimized based on the reactivity of the target biomolecule and the stability of the NHS ester at the chosen pH.

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM.

-

Purify the labeled biomolecule from the excess reagent and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.

-

Mandatory Visualizations

To further clarify the experimental workflow and the underlying chemical principles, the following diagrams have been generated.

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Key factors influencing the use of this compound.

References

An In-depth Technical Guide to endo-BCN-NHS Carbonate for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-NHS carbonate, a key reagent in copper-free click chemistry, focusing on its mechanism, applications, and the practical aspects of its use in bioconjugation.

Introduction to this compound

Endo-bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (this compound) is a heterobifunctional crosslinker designed for the efficient labeling and modification of biomolecules.[1][] It possesses two key reactive moieties: an N-hydroxysuccinimidyl (NHS) carbonate and a strained bicyclononyne (BCN). This dual functionality allows for a two-step bioconjugation strategy, making it a valuable tool in drug development, diagnostics, and fundamental biological research.[3]

The primary application of this compound lies in its ability to participate in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This bioorthogonal reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, which is a significant advantage for in vivo and live-cell applications.[6]

Chemical Properties and Mechanism of Action

Chemical Structure:

-

endo-BCN (endo-bicyclo[6.1.0]nonyne): A highly strained cyclooctyne that readily reacts with azide-functionalized molecules via SPAAC. The "endo" configuration refers to the stereochemistry of the cyclopropane ring fusion, which influences its reactivity.[5]

-

NHS Carbonate (N-hydroxysuccinimidyl carbonate): An amine-reactive group that forms a stable carbamate linkage with primary amines, such as the side chain of lysine residues in proteins.[1][4]

The bioconjugation process using this compound involves two sequential reactions:

-

Amine Labeling: The NHS carbonate group reacts with a primary amine on a target biomolecule (e.g., a protein or antibody) at a basic pH (typically 8.0-8.5) to form a stable carbamate bond. This step effectively "tags" the biomolecule with the BCN moiety.

-

Copper-Free Click Chemistry (SPAAC): The BCN-tagged biomolecule is then introduced to a molecule containing an azide group. The inherent ring strain of the BCN alkyne drives a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a copper catalyst.

Quantitative Data

The efficiency and kinetics of the reactions involving this compound are critical for successful bioconjugation. The following tables summarize key quantitative data related to the reactivity and stability of the BCN and NHS carbonate moieties.

| Parameter | Value | Conditions | Reference |

| BCN-Azide Reaction | |||

| Second-Order Rate Constant (k₂) | 0.29 M⁻¹s⁻¹ (with benzyl azide) | CD₃CN/D₂O (1:2) mixture | [7] |

| Up to 2 M⁻¹s⁻¹ (with pyridinium azide) | [8] | ||

| NHS Carbonate Stability | |||

| Half-life at pH 7.0, 0°C | 4-5 hours | Aqueous buffer | [7] |

| Half-life at pH 8.6, 4°C | 10 minutes | Aqueous buffer | [7] |

| Protein Labeling | |||

| Typical Labeling Efficiency | 20-35% | Protein concentration of 1-2.5 mg/mL in PBS | [1] |

Experimental Protocols

This section provides a detailed methodology for a typical protein labeling experiment using this compound.

Materials

-

Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

-

Storage Buffer: PBS, pH 7.4, with optional protein stabilizer (e.g., 0.1% BSA) and preservative (e.g., 0.05% sodium azide)

Protocol for Protein Labeling with this compound

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into PBS using dialysis or a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL in PBS. Higher concentrations generally lead to better labeling efficiency.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution in anhydrous DMSO. For example, dissolve 2.91 mg of this compound (MW: 291.30 g/mol ) in 1 mL of anhydrous DMSO. This solution should be used immediately.

-

-

Labeling Reaction:

-

Transfer the desired amount of protein solution to a reaction tube.

-

Add the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the protein solution to achieve a final concentration of approximately 0.05-0.1 M bicarbonate.

-

Calculate the required volume of the 10 mM this compound stock solution. A molar excess of 10-20 fold of the BCN reagent over the protein is a good starting point for optimization.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the BCN-Labeled Protein:

-

Equilibrate the SEC column with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the BCN-labeled protein with PBS. The protein conjugate will elute first, followed by the unreacted this compound and other small molecules.

-

Collect the fractions containing the purified protein conjugate. Protein-containing fractions can be identified by measuring the absorbance at 280 nm.

-

-

Characterization and Storage:

-

Determine the concentration of the purified BCN-labeled protein using a standard protein assay (e.g., BCA or Bradford).

-

The degree of labeling (DOL), the average number of BCN molecules per protein, can be determined using techniques such as mass spectrometry.

-

Store the purified conjugate in the Storage Buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Conclusion

This compound is a powerful and versatile reagent for the bioconjugation of proteins and other amine-containing biomolecules. Its ability to participate in copper-free click chemistry makes it particularly well-suited for applications in sensitive biological systems. By understanding the underlying chemistry and following optimized protocols, researchers can effectively utilize this reagent to advance their studies in drug development, diagnostics, and various other fields of life sciences.

References

- 1. biotium.com [biotium.com]

- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioorthogonal Chemistry with endo-BCN-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a powerful tool for the precise chemical modification of biomolecules in their native environments. This guide provides a comprehensive overview of a key reagent in this field: endo-BCN-NHS carbonate. This bifunctional linker enables the two-step labeling of biomolecules, opening up a wide range of applications in research, diagnostics, and therapeutics.

Introduction to Bioorthogonal Chemistry and this compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A key strategy in this field is the "bioorthogonal chemical reporter strategy," a two-step approach for labeling biomolecules.[1] First, a biomolecule is metabolically, enzymatically, or chemically modified to incorporate a bioorthogonal functional group, the "chemical reporter." Second, a probe molecule carrying a complementary functional group is introduced, which then selectively reacts with the reporter.

endo-Bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (this compound) is a heterobifunctional linker designed for this two-step labeling paradigm.[2][3] It possesses two key reactive moieties:

-

An endo-Bicyclononyne (BCN) group: This strained alkyne is highly reactive towards azides in a copper-free reaction known as the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is fast, specific, and biocompatible.[4][5][6]

-

An N-Hydroxysuccinimidyl (NHS) carbonate group: This moiety reacts efficiently with primary amines, such as the side chains of lysine residues in proteins, to form stable carbamate bonds.[7][8][9]

This dual functionality allows for a versatile approach to bioconjugation. A biomolecule can first be "activated" with this compound through its primary amines. The resulting BCN-tagged biomolecule can then be selectively labeled with an azide-containing probe, which can be a fluorophore, a drug molecule, or another biomolecule.[10]

Physicochemical and Reactivity Data

Understanding the quantitative aspects of this compound is crucial for designing and executing successful experiments.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇NO₅ | [9] |

| Molecular Weight | 291.30 g/mol | [9] |

| Appearance | White to light yellow solid | |

| Purity | Typically >90-98% | [9] |

| Storage | Store at -20°C, desiccated | [11] |

Reactivity and Stability Data

The reactivity of the BCN group and the stability of the NHS carbonate are critical parameters for successful bioconjugation.

BCN-Azide Reaction Kinetics:

The reaction between the BCN group and an azide is a second-order reaction. The rate constant is a key indicator of the reaction's efficiency.

| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |

| endo-BCN and Benzyl Azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) |

NHS Carbonate Stability:

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | [5][7] |

| 8.0 | Room Temp | ~1 hour | [4] |

| 8.6 | 4 | 10 minutes | [5][7] |

| 8.5 | Room Temp | ~10 minutes | [4] |

| 9.0 | Room Temp | 125 minutes (for a specific porphyrin-NHS ester) | [8] |

It is important to note that aminolysis (the desired reaction with amines) rates generally parallel hydrolysis rates.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes the first step of the two-step labeling strategy: attaching the BCN handle to a protein of interest.

Materials:

-

Protein of interest (e.g., antibody)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[2]

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[2][12]

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[13]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.[2]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the protein is light-sensitive.[2][12][13]

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2][12]

-

Characterization: Determine the degree of labeling (DOL), i.e., the average number of BCN molecules per protein, using methods such as mass spectrometry or by reacting the BCN-labeled protein with an azide-functionalized fluorescent probe and measuring the absorbance.

Protocol 2: Cell Surface Glycoprotein Labeling and Visualization

This protocol outlines the complete two-step workflow for labeling and visualizing glycoproteins on the surface of living cells.

Materials:

-

Cells of interest

-

Metabolic labeling precursor (e.g., peracetylated N-azidoacetylmannosamine - Ac₄ManNAz)

-

BCN-functionalized fluorescent probe (prepared by reacting a fluorescent dye NHS ester with an amino-BCN linker, or commercially available)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA) for blocking

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular staining)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

Step 1: Metabolic Labeling with an Azide Reporter

-

Cell Culture: Culture the cells of interest to the desired confluency.

-

Metabolic Labeling: Supplement the cell culture medium with the azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) and incubate for 1-3 days. This allows the cells to metabolically incorporate the azide groups into their cell surface glycoproteins.[14]

-

Wash: Gently wash the cells three times with PBS to remove unincorporated precursor.

Step 2: Bioorthogonal Ligation with a BCN-Probe

-

Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

-

Labeling: Incubate the cells with the BCN-functionalized fluorescent probe (e.g., 5-50 µM in blocking buffer) for 1-2 hours at room temperature or 37°C, protected from light.

-

Wash: Wash the cells three times with PBS to remove the unbound probe.

Step 3: Imaging

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional): If intracellular targets are to be visualized, permeabilize the cells with a permeabilization buffer for 10 minutes.

-

Nuclear Staining: Stain the cell nuclei with a suitable dye (e.g., DAPI) according to the manufacturer's protocol.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the labeled cells using a fluorescence microscope with appropriate filter sets.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize the logical flow of experiments and the underlying chemical principles.

Caption: Workflow for two-step protein labeling using this compound.

Caption: Workflow for cell surface glycoprotein labeling and visualization.

Applications in Drug Development and Research

The versatility of this compound has led to its adoption in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies.[15] The antibody directs the drug to cancer cells, minimizing off-target toxicity.

-

Cell Imaging and Tracking: By conjugating fluorescent probes to biomolecules, researchers can visualize their localization and dynamics within living cells and organisms.[9]

-

Proteomics and Target Identification: this compound can be used to attach affinity tags (e.g., biotin) to proteins, enabling their isolation and identification from complex biological samples.

-

Hydrogel Formation and Cell Encapsulation: It can be used to modify proteins like elastin-like proteins (ELPs) with BCN groups. These modified proteins can then be cross-linked through SPAAC to form hydrogels for applications such as cell encapsulation and tissue engineering.[7][11]

-

Surface Immobilization: Biomolecules functionalized with this compound can be immobilized on surfaces or nanoparticles for the development of biosensors, diagnostic assays, and targeted delivery systems.[6]

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its ability to efficiently and specifically label biomolecules through a two-step process has significant implications for basic research, diagnostics, and the development of novel therapeutics. By understanding its chemical properties and employing optimized protocols, researchers can leverage this reagent to gain deeper insights into complex biological systems and engineer innovative solutions for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. This compound - Taskcm [taskcm.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 9. This compound Copper-Free Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]

- 10. broadpharm.com [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. furthlab.xyz [furthlab.xyz]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

A Technical Guide to endo-BCN-NHS Carbonate: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of endo-bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate (endo-BCN-NHS carbonate), a key reagent in the field of bioconjugation and drug development. This document details its chemical properties, reaction mechanisms, and provides experimental protocols for its application in labeling, crosslinking, and surface modification.

Core Properties of this compound

This compound is a heterobifunctional crosslinker containing a strained bicyclononyne (BCN) moiety and an N-hydroxysuccinimide (NHS) carbonate ester. This unique structure allows for a two-step, orthogonal bioconjugation strategy. The NHS ester reacts with primary amines, such as those on the side chains of lysine residues in proteins, to form stable carbamate bonds. The BCN group enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-modified molecules.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₁₇NO₅ | [1][2][3][4] |

| Molecular Weight | 291.30 g/mol | [1][3] |

| CAS Number | 1426827-79-3 | [1][2][3][4] |

| Appearance | White to light yellow solid | [4] |

| Purity | ≥95% (typically >97% by HPLC/NMR) | [1][2][3][4] |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | [4] |

| Storage Conditions | -20°C, desiccated, protected from light | [2][4] |

Structural Information

| Feature | Description |

| SMILES | O=C(OC[C@H]1[C@@]2([H])CCC#CCC[C@@]12[H])ON3C(CCC3=O)=O |

| InChI Key | SKTDJYHCSCYLQU-ZSBIGDGJSA-N |

| Key Functional Groups | BCN (Bicyclononyne): A strained alkyne for copper-free click chemistry (SPAAC). NHS Carbonate: An amine-reactive group for forming stable carbamate linkages. |

Reaction Mechanisms and Workflows

The utility of this compound lies in its ability to facilitate a two-step ligation process. This is particularly advantageous when direct conjugation is challenging or when a multi-component system is being assembled.

Amine Coupling via NHS Carbonate

The first step involves the reaction of the NHS carbonate with a primary amine-containing biomolecule (e.g., protein, antibody). The reaction proceeds efficiently at a slightly basic pH (7.2-8.5) and results in the formation of a stable carbamate bond, effectively tagging the biomolecule with the BCN handle.

Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the biomolecule is functionalized with the BCN group, it can be reacted with a molecule containing an azide group. The inherent ring strain of the BCN alkyne allows for a [3+2] cycloaddition reaction with the azide to proceed without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and efficient, forming a stable triazole linkage.

Figure 1: Two-step bioconjugation workflow using this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

General Protocol for Protein/Antibody Labeling

This protocol describes the functionalization of a protein or antibody with the BCN moiety.

Materials:

-

Protein/Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Ensure the protein/antibody solution is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.

-

-

Reaction Setup:

-

Adjust the pH of the protein/antibody solution to 8.0-8.5 using the reaction buffer.

-

Add a 10-20 fold molar excess of the this compound solution to the protein/antibody solution. The final DMSO concentration should be kept below 10% to avoid denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

-

Quenching:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by size exclusion chromatography (desalting column) or dialysis.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., mass spectrometry).

-

Store the BCN-functionalized protein/antibody according to its recommended storage conditions.

-

General Protocol for SPAAC Reaction

This protocol describes the conjugation of a BCN-functionalized biomolecule with an azide-modified molecule.

Materials:

-

BCN-functionalized biomolecule (from protocol 3.1)

-

Azide-modified molecule of interest (e.g., drug, fluorophore, biotin)

-

Reaction buffer (e.g., PBS pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

-

In a suitable reaction vessel, combine the BCN-functionalized biomolecule with a 1.5-5 fold molar excess of the azide-modified molecule.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and their concentrations.

-

-

Purification:

-

Purify the final conjugate to remove any unreacted azide-modified molecule using techniques appropriate for the biomolecule (e.g., desalting column, dialysis, HPLC).

-

-

Analysis:

-

Analyze the final conjugate to confirm successful ligation and purity using methods such as SDS-PAGE, mass spectrometry, or HPLC.

-

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted drug delivery to cancer cells.

-

Protein and Cell Labeling: Fluorophores or biotin can be conjugated to proteins or cell surface amines for imaging and detection applications.

-

Hydrogel Formation: Crosslinking of polymers functionalized with BCN and azide groups can form biocompatible hydrogels for cell encapsulation and tissue engineering.[2]

-

Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with azide groups for applications in diagnostics and biomaterials.[1]

Figure 2: Key application areas for this compound.

Conclusion

This compound is a powerful and versatile bifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its ability to combine stable amine coupling with bioorthogonal copper-free click chemistry provides researchers and drug developers with a robust tool for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with endo-BCN-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of antibodies is a cornerstone of modern biological research and therapeutic development. Applications ranging from immunoassays and cellular imaging to the construction of antibody-drug conjugates (ADCs) rely on the stable and specific attachment of functional moieties to immunoglobulins. This document provides a detailed protocol for a two-step antibody labeling strategy utilizing the heterobifunctional linker, endo-BCN-NHS carbonate.

This method first involves the reaction of the N-hydroxysuccinimide (NHS) ester of the linker with primary amines (primarily the ε-amino group of lysine residues) on the antibody surface. This reaction forms a stable carbamate bond and introduces a bicyclo[6.1.0]nonyne (BCN) moiety onto the antibody. The BCN group is a strained alkyne that can then undergo a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-functionalized molecule of interest.[1][2] This copper-free click chemistry approach offers high specificity and biocompatibility, making it ideal for a wide range of applications.[3][4][5][6][7]

Principle of the Method

The antibody labeling process using this compound is a two-stage process:

-

Antibody Activation: The NHS ester of the this compound reacts with primary amines on the antibody in a nucleophilic acyl substitution reaction. This is typically carried out at a slightly alkaline pH (7.2-8.5) to ensure the deprotonation of the lysine ε-amino groups, enhancing their nucleophilicity.[8][9][10] This step results in an antibody functionalized with reactive BCN groups.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN-activated antibody is then reacted with a molecule containing an azide group. The inherent ring strain of the BCN alkyne allows for a [3+2] cycloaddition reaction with the azide to proceed rapidly and specifically without the need for a cytotoxic copper catalyst.[11][1][3] This forms a stable triazole linkage, covalently attaching the molecule of interest to the antibody.[3]

Materials and Reagents

Antibody Preparation and Labeling

-

Antibody to be labeled (e.g., IgG)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or 50 mM sodium phosphate buffer, pH 7.2-8.0)[12]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification/Desalting columns (e.g., spin desalting columns or size-exclusion chromatography columns)[13][14]

-

Phosphate-Buffered Saline (PBS)

SPAAC Reaction

-

BCN-labeled antibody

-

Azide-functionalized molecule of interest

-

Reaction Buffer (e.g., PBS)

Characterization

-

UV-Vis Spectrophotometer

-

SDS-PAGE equipment and reagents

-

Mass Spectrometer (e.g., MALDI-TOF or ESI-QTOF) (optional)[14][15]

Experimental Protocols

Part 1: Antibody Activation with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody isotypes or quantities.

1. Antibody Preparation:

- Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines such as Tris or glycine, or stabilizers like BSA, it must be purified prior to labeling.[14][16] This can be achieved by dialysis against PBS or by using a suitable antibody purification kit.[14][16][17][18]

- Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3).[11][3]

2. Preparation of this compound Stock Solution:

- Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive, so it is crucial to use a dry solvent and minimize exposure to air.[4][8]

3. Labeling Reaction:

- Add a 20 to 30-fold molar excess of the 10 mM this compound stock solution to the antibody solution.[11][3] Gently mix immediately. The final concentration of DMSO in the reaction mixture should ideally be kept below 20%.[11][3]

- Incubate the reaction for 60 minutes at room temperature, protected from light.[11][3]

4. Quenching the Reaction:

- To stop the labeling reaction, add the Quenching Solution (1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM.

- Incubate for 15-30 minutes at room temperature.[3]

5. Purification of the BCN-labeled Antibody:

- Remove the unreacted this compound and quenching agent by purifying the antibody conjugate using a spin desalting column or size-exclusion chromatography.[3][13] Equilibrate the column with PBS before use.

- The purified BCN-functionalized antibody can be stored at -20°C for several months.[3]

Part 2: SPAAC Reaction of BCN-labeled Antibody with an Azide-functionalized Molecule

1. Reaction Setup:

- Mix the purified BCN-labeled antibody with a 2 to 4-fold molar excess of the azide-functionalized molecule of interest in PBS.[3]

2. Incubation:

- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[11] The optimal reaction time may vary depending on the specific reactants.

3. Purification of the Final Antibody Conjugate:

- If necessary, purify the final antibody conjugate to remove any excess azide-functionalized molecule. The purification method will depend on the properties of the conjugated molecule and may include size-exclusion chromatography, dialysis, or other chromatographic techniques.

Characterization of the Antibody Conjugate

1. Degree of Labeling (DOL) Determination (for fluorescently labeled conjugates): The Degree of Labeling, which is the average number of molecules conjugated per antibody, can be determined using UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance peak.[9][19][20][21]

-

Measure the absorbance of the purified antibody conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the conjugated molecule (A_max).

-

Calculate the concentration of the conjugated molecule and the antibody using the Beer-Lambert law (A = εcl), applying a correction factor for the absorbance of the label at 280 nm.[9][12][20]

-

The DOL is the molar ratio of the conjugated molecule to the antibody. An ideal DOL for many applications is between 2 and 10.[21]

2. SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the antibody after conjugation.[17][22][23][24][25][26]

-

Run samples of the unlabeled antibody, BCN-labeled antibody, and the final conjugate on an SDS-PAGE gel under reducing and/or non-reducing conditions.

-

A successful conjugation will result in a shift to a higher apparent molecular weight for the antibody heavy and/or light chains (reducing conditions) or the intact antibody (non-reducing conditions).[17][23]

3. Mass Spectrometry (MS): For a more precise characterization, mass spectrometry can be used to determine the exact mass of the antibody conjugate and to assess the heterogeneity of the labeling.[14][15][18][22][24][27]

-

Techniques such as MALDI-TOF or ESI-QTOF can provide the mass of the intact antibody conjugate, allowing for the direct calculation of the number of attached molecules.[14][15][18][27]

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| This compound to Antibody Molar Excess | 20-30 fold | [11][3] |

| Labeling Reaction Time | 60 minutes | [11][3] |

| Labeling Reaction Temperature | Room Temperature | [11][3] |

| Azide-Molecule to BCN-Antibody Molar Excess | 2-4 fold | [3] |

| SPAAC Reaction Time | 2-4 hours (RT) or overnight (4°C) | [11] |

| SPAAC Second-Order Rate Constant (BCN with Benzyl Azide) | 0.15 M⁻¹s⁻¹ (in DMSO at 37°C) | [20] |

| SPAAC Second-Order Rate Constant (BCN with PEGylated Azide) | 0.19 - 0.21 M⁻¹s⁻¹ (in water at 20°C) | [20] |

| Ideal Degree of Labeling (DOL) Range | 2 - 10 | [21] |

| Stability of BCN Moiety | Condition | Observation | Reference |

| Thiols (e.g., Glutathione) | Physiological concentrations | Potential for side reactions and instability. | [1][3][28] |

| Reducing Agents (e.g., TCEP) | Common laboratory concentrations | Instability observed. | [1][28] |

| Aqueous Buffer (pH 7.2) | 24 hours | Instability observed in a protein-conjugated form. | [1][28] |

| Storage (BCN-functionalized antibody) | -20°C in PBS | Stable for several months. | [3] |

Visualizations

Caption: Workflow for this compound antibody labeling.

Caption: Two-step antibody conjugation chemistry.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency/DOL | - Presence of primary amines in antibody buffer. - Hydrolyzed this compound. - Insufficient molar excess of linker. - Low antibody concentration. | - Purify antibody to remove interfering substances. - Prepare fresh this compound solution in anhydrous DMSO immediately before use. - Increase the molar excess of this compound. - Concentrate the antibody to 1-2 mg/mL. |

| Antibody Precipitation | - High concentration of organic solvent (DMSO). - Antibody instability at reaction pH. | - Keep the final DMSO concentration below 20%. - Perform labeling at a lower pH (e.g., 7.2-7.5), but this may require longer reaction times or higher linker excess. |

| High Background/Non-specific Signal | - Incomplete removal of unreacted linker or conjugated molecule. | - Ensure thorough purification after both the activation and SPAAC steps using appropriate methods like size-exclusion chromatography. |

| Loss of Antibody Activity | - Modification of lysine residues in the antigen-binding site. | - This is a potential drawback of random lysine chemistry. Consider site-specific conjugation methods if activity is significantly compromised. |

Conclusion

The use of this compound provides a robust and versatile method for the efficient labeling of antibodies. The initial NHS ester-mediated reaction allows for the straightforward introduction of the BCN handle onto the antibody surface. The subsequent bioorthogonal SPAAC reaction enables the specific conjugation of a wide variety of azide-functionalized molecules, including fluorophores, biotin, peptides, and drugs, without the need for a copper catalyst. By carefully controlling the reaction conditions and adequately purifying the intermediates and final product, researchers can generate well-defined and functional antibody conjugates for a broad range of applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Taskcm [taskcm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound | CAS: 1426827-79-3 | AxisPharm [axispharm.com]

- 5. This compound,cas1426827-79-3 - Ruixibiotech [ruixibiotech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Copper-Free Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]

- 8. furthlab.xyz [furthlab.xyz]

- 9. benchchem.com [benchchem.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. benchchem.com [benchchem.com]

- 12. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 14. Conjugation of Single-Chain Variable Fragment Antibody to Magnetic Nanoparticles and Screening of Fig Mosaic Virus by MALDI TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

- 16. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]

- 17. Unfolding of IgG domains detected by non-reducing SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Domain unfolding of monoclonal antibody fragments revealed by non-reducing SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mass spectrometry for quality control of bispecific antibodies after SDS-PAGE in-gel digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]

- 27. mdpi.com [mdpi.com]

- 28. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Site-Specific Protein Conjugation Using endo-BCN-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein conjugation is a critical technology in the development of advanced biologics, including antibody-drug conjugates (ADCs), protein-based imaging agents, and hydrogels for cell encapsulation. The use of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly selective and efficient method for linking molecules to proteins in a controlled manner. The endo-BCN-NHS carbonate is a heterobifunctional linker that facilitates this two-step conjugation strategy.

This document provides detailed application notes and protocols for the use of this compound in site-specific protein conjugation. It covers the principles of the chemistry, step-by-step experimental procedures, and expected outcomes.

Principle of the Method

The conjugation process using this compound involves two primary steps:

-

Protein Modification (Amine Labeling): The N-hydroxysuccinimide (NHS) carbonate group of the linker reacts with primary amines on the protein surface, predominantly the ε-amine of lysine residues and the N-terminal α-amine. This reaction forms a stable carbamate bond and attaches the bicyclo[6.1.0]nonyne (BCN) moiety to the protein.[1] This reaction is typically performed in a slightly alkaline buffer (pH 8.0-8.5).

-

Bioorthogonal Ligation (Click Chemistry): The BCN-modified protein is then reacted with a molecule of interest that has been functionalized with an azide group. The strained alkyne of the BCN group undergoes a rapid and highly specific [3+2] cycloaddition with the azide in the absence of a cytotoxic copper catalyst (SPAAC).[2] This "click" reaction forms a stable triazole linkage, resulting in the final conjugated protein.

Data Presentation

The following tables provide representative quantitative data from studies using BCN-NHS linkers for the conjugation of biomolecules. While not specific to this compound, this data serves as a valuable reference for expected drug-to-antibody ratios (DARs).

Table 1: Representative Drug-to-Antibody Ratios (DARs) for ADCs Synthesized with a BCN-PEG-based Linker

| Antibody Conjugate | Linker-Payload | Target DAR | Achieved DAR (by UV/Vis) | Reference |

| ADC I | BCN-PEG3-EGCit-PABC-MMAE | 2 | 2 | [3] |

| ADC II | Branched BCN-PEG3-EGCit-PABC-MMAE | 6 | 6 | [3] |

| ADC III | Branched BCN-PEG3-EGCit-PABC-MMAE | 6 | 6 | [3] |

| ADC IV (Heterogeneous control) | Maleimide-PEG3-EGCit-PABC-MMAE | ~6 | 5.4 (by HIC) | [3] |

Table 2: Example of Antibody-Oligonucleotide Conjugation using a BCN-NHS Linker

| Biomolecule | Linker | Molar Ratio (Linker:Biomolecule) | Achieved DAR | Reference |

| Antisense Oligonucleotide (ASO) | BCN-NHS | 10:1 | Not specified | [1] |

| TrkA Monoclonal Antibody | NHS-N3 | 10:1 | Not specified | [1] |

| TrkA-ASO Conjugate | SPAAC | 3.5:1 (ASO:Antibody) | 2 | [1] |

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound to introduce the BCN handle.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., PD-10) or spin filter for buffer exchange

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive, so use dry DMSO and do not store the stock solution for extended periods.

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.0-8.5 by adding the reaction buffer.

-

Add a 20-30 fold molar excess of the 10 mM this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

To quench any unreacted this compound, add the quenching solution to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the BCN-Modified Protein:

-

Remove excess, unreacted this compound and reaction byproducts by buffer exchanging the labeled protein into a suitable buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4) using a desalting column or spin filtration.

-

-

Characterization and Storage:

-

Determine the concentration of the BCN-modified protein using a standard protein assay (e.g., BCA).

-

The degree of labeling (number of BCN groups per protein) can be determined by mass spectrometry.

-

Store the BCN-modified protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Protocol 2: SPAAC Reaction of BCN-Modified Protein with an Azide-Functionalized Molecule

This protocol describes the copper-free click chemistry reaction to conjugate the BCN-modified protein with an azide-containing molecule (e.g., a drug, a fluorophore).

Materials:

-

BCN-modified protein (from Protocol 1)

-

Azide-functionalized molecule of interest

-

Reaction buffer: PBS, pH 7.4

-

Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.

-

-

SPAAC Reaction:

-

In a reaction tube, combine the BCN-modified protein with a 2-4 fold molar excess of the azide-functionalized molecule.

-

The reaction can be performed in PBS at pH 7.4.

-

Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing, protected from light. Reaction times may need to be optimized depending on the specific reactants.

-

-

Purification of the Conjugate:

-

Purify the protein conjugate to remove unreacted azide-functionalized molecules and any reaction byproducts. The purification method will depend on the nature of the conjugate and the reactants. Size-exclusion chromatography is a common method for separating the larger protein conjugate from smaller unreacted molecules.

-

-

Characterization of the Final Conjugate:

-

Determine the concentration of the final conjugate.

-

Characterize the conjugate to confirm successful ligation and determine the drug-to-antibody ratio (DAR). This can be done using techniques such as:

-

UV/Vis Spectroscopy: By measuring the absorbance at wavelengths specific to the protein and the conjugated molecule, the DAR can be calculated if the extinction coefficients are known.

-

Mass Spectrometry (MS): Provides the exact mass of the conjugate, allowing for the determination of the number of conjugated molecules.

-

SDS-PAGE: Can show a shift in the molecular weight of the protein after conjugation.

-